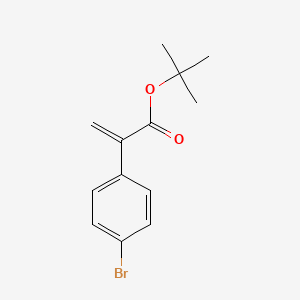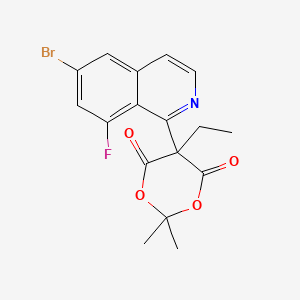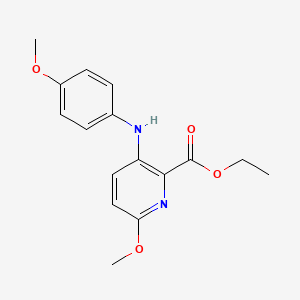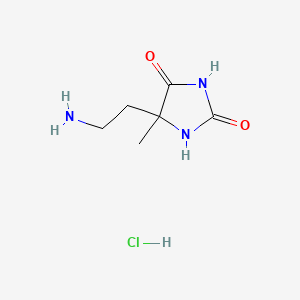![molecular formula C10H19N5 B13648044 1-[2-(4-Methyl-1-piperazinyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13648044.png)
1-[2-(4-Methyl-1-piperazinyl)ethyl]-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-Methyl-1-piperazinyl)ethyl]-1H-pyrazol-3-amine is a chemical compound with the molecular formula C10H19N5 It is known for its unique structure, which includes a piperazine ring and a pyrazole ring
Méthodes De Préparation
The synthesis of 1-[2-(4-Methyl-1-piperazinyl)ethyl]-1H-pyrazol-3-amine involves several steps. One common method includes the reaction of 4-methylpiperazine with ethyl 3-aminopyrazole under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated under reflux to promote the reaction, and the product is then purified through crystallization or chromatography .
Analyse Des Réactions Chimiques
1-[2-(4-Methyl-1-piperazinyl)ethyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Addition: Addition reactions can occur with electrophiles or nucleophiles, leading to the formation of addition products.
Applications De Recherche Scientifique
1-[2-(4-Methyl-1-piperazinyl)ethyl]-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mécanisme D'action
The mechanism of action of 1-[2-(4-Methyl-1-piperazinyl)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the activation or inhibition of various biochemical pathways, resulting in the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context .
Comparaison Avec Des Composés Similaires
1-[2-(4-Methyl-1-piperazinyl)ethyl]-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
2-(4-Methylpiperazin-1-yl)ethan-1-amine: This compound shares the piperazine ring but lacks the pyrazole ring, making it less versatile in certain applications.
1-(3-{2-[4-(2-methyl-5-quinolinyl)-1-piperazinyl]ethyl}phenyl)-2-imidazolidinone: This compound has a similar piperazine structure but includes additional functional groups that provide different biological activities.
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride: This compound also contains a piperazine ring but is structurally different due to the presence of a benzoic acid moiety.
The uniqueness of this compound lies in its combination of the piperazine and pyrazole rings, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H19N5 |
|---|---|
Poids moléculaire |
209.29 g/mol |
Nom IUPAC |
1-[2-(4-methylpiperazin-1-yl)ethyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H19N5/c1-13-4-6-14(7-5-13)8-9-15-3-2-10(11)12-15/h2-3H,4-9H2,1H3,(H2,11,12) |
Clé InChI |
QJLBOOIOOHVBNI-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CCN2C=CC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-(4-Bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13647994.png)





